Vapendavir-d6 is synthesized from Vapendavir, which itself is derived from a series of chemical modifications aimed at enhancing its antiviral efficacy. The classification of Vapendavir-d6 falls under small molecule antiviral agents, with specific applications in virology and medicinal chemistry.
The synthesis of Vapendavir-d6 involves several steps that typically begin with the modification of indoline derivatives. The general synthetic route includes:
The synthesis process can be monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product .
Vapendavir-d6 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula and structural data indicate significant interactions with viral proteins, particularly in binding sites critical for viral replication.
The presence of deuterium in Vapendavir-d6 allows for advanced studies using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into its behavior in biological systems .
The chemical reactivity of Vapendavir-d6 is primarily focused on its interactions with viral components. Key reactions include:
The understanding of these reactions is crucial for developing next-generation antiviral therapies.
Vapendavir-d6 operates by inhibiting viral replication through several mechanisms:
Studies utilizing quantitative reverse transcription polymerase chain reaction have demonstrated the compound's effectiveness in reducing rhinoviral RNA levels in cell cultures .
Vapendavir-d6 exhibits distinct physical properties that are important for its application:
Chemical analyses reveal that Vapendavir-d6 maintains its structural integrity across a range of pH levels, making it suitable for various experimental conditions .
Vapendavir-d6 is primarily used in scientific research focusing on:
Vapendavir-d6 (BTA798-d6) is a hexadeuterated isotopologue of the capsid-binding antiviral Vapendavir. Its molecular formula is C₂₁H₂₀D₆N₄O₃, with a molecular weight of 388.49 g/mol—representing a 6 Da increase over the unlabeled compound [1] [9]. Deuterium atoms are strategically incorporated at the ethyl group moiety (OC(CD₃)CD₃), as confirmed by the SMILES string: CCOC1=NOC2=CC(OC([2H])([2H])CC3CC([2H])([2H])N(C4=CC=C(C)N=N4)C([2H])([2H])C3)=CC=C12 [1]. This positions deuterium at metabolically vulnerable sites to exploit the kinetic isotope effect (KIE), where the higher stability of C-D bonds (vs. C-H) potentially alters metabolic kinetics without significant structural perturbation [6] [9].
Table 1: Key Molecular Properties of Vapendavir-d6
| Property | Value | |
|---|---|---|
| CAS Number | 2012598-53-5 | |
| Molecular Formula | C₂₁H₂₀D₆N₄O₃ | |
| Molecular Weight | 388.49 g/mol | |
| Deuterium Positions | Ethyl group (OC(CD₃)CD₃) | |
| Unlabeled Vapendavir CAS | 439085-51-5 | [1] [3] [9] |
Two primary methodologies enable deuterium incorporation into Vapendavir:
Table 2: Comparison of Deuteration Techniques
| Method | Selectivity | Isotopic Purity | Key Advantage | |
|---|---|---|---|---|
| Photoexcitation (HFIP-d₁) | Ortho/distal positions | >90% | Metal-free; ambient conditions | |
| Organometallic Reduction | Aliphatic chains | >99% | Stereochemical control | |
| Catalytic H/D Exchange | Ortho/para positions | 80–95% | Direct C-H activation | [6] [7] |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: